molecular formula C23H30N4O2 B2429812 N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-23-0

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2429812
CAS No.: 1049509-23-0
M. Wt: 394.519
InChI Key: MGIPHNZNBGXTFK-UHFFFAOYSA-N
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Description

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, as part of a larger library of hybrid compounds, has been investigated for its potential anticonvulsant properties. These hybrid molecules combine chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. In preclinical models, certain compounds demonstrated broad spectra of activity across seizure models, suggesting potential anticonvulsant benefits. The safety profile of these compounds was also noted to be favorable in comparison to clinically relevant antiepileptic drugs, indicating a promising avenue for further research in the development of new antiepileptic agents (Kamiński et al., 2015).

Optical Storage Applications

Research into the synthesis and properties of polymers containing this compound derivatives has shown potential applications in reversible optical storage. These polymers exhibit photoinduced birefringence, which can be manipulated for optical storage purposes. The cooperative motion between azo and certain side groups in these polymers leads to enhanced birefringence, offering insights into the design of advanced materials for optical data storage and other photonic applications (Meng et al., 1996).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach involving this compound has been developed for the production of di- and mono-oxalamides. This methodology facilitates the creation of these compounds from specific precursors, offering a new pathway for the synthesis of valuable chemical intermediates used in various industrial and pharmaceutical applications (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions

The compound has also been implicated in copper-catalyzed coupling reactions, particularly in the context of Goldberg amidation. This process is important for forming bonds between (hetero)aryl chlorides and amides, a key reaction in organic synthesis and pharmaceutical manufacturing. The ability to catalyze these reactions efficiently opens up new possibilities for the synthesis of complex organic molecules and drug compounds (De et al., 2017).

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-2-19-9-11-20(12-10-19)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIPHNZNBGXTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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